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  • Product: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
  • CAS: 944897-67-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Topic: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) Role: Senior Application Scientist Format: Technical Whitepaper The Electrophilic Anchor for Heterocyclic Derivatization[1] Executive Summary 2-(Chlorom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) Role: Senior Application Scientist Format: Technical Whitepaper

The Electrophilic Anchor for Heterocyclic Derivatization[1]

Executive Summary

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) represents a specialized class of electrophilic heterocycles used extensively as "warheads" in medicinal chemistry and as fluorogenic scaffolds in chemical biology. Unlike its unsubstituted counterparts, the inclusion of the 6-methoxy group confers unique electronic properties—enhancing electron density within the pi-system while maintaining the high reactivity of the C2-chloromethyl moiety.

This guide dissects the compound’s utility as a covalent modifier for cysteine proteases, a building block for kinase inhibitors, and a precursor for fluorescent biological probes. It provides validated protocols for its synthesis, handling, and application in nucleophilic substitution reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a fused benzene and oxazole ring system.[1] The chloromethyl group at C2 is the primary reactive center, functioning as a potent alkylating agent. The methoxy group at C6 acts as an electron-donating group (EDG), which modulates the basicity of the oxazole nitrogen and influences the compound's fluorescence quantum yield.[2]

PropertyData
CAS Number 944897-67-0
IUPAC Name 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Physical State Off-white to pale yellow solid
Melting Point 95–98 °C (Typical for class)
Solubility Soluble in DCM, THF, DMSO, Acetonitrile; Insoluble in water
Reactivity Class Alkylating Agent (Benzylic-like halide)
Storage 2–8 °C, Desiccated, Inert Atmosphere (Ar/N₂)
Synthesis & Production Logic

The synthesis of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole relies on the cyclocondensation of 2-amino-5-methoxyphenol with a chloroacetic acid derivative. The choice of the 5-methoxy isomer in the starting phenol is critical: the cyclization mechanics dictate that the substituent para to the amine (position 5 in phenol) becomes position 6 in the benzoxazole ring.

Mechanistic Pathway (Retrosynthesis)

The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed dehydration to close the oxazole ring.

Synthesis SM1 2-Amino-5-methoxyphenol Inter Intermediate (Amide) SM1->Inter Acylation Reagent Chloroacetic Acid (or Chloroacetyl Chloride) Reagent->Inter Product 2-(Chloromethyl)-6-methoxy- 1,3-benzoxazole Inter->Product Cyclodehydration (PPA or p-TsOH)

Figure 1: Synthetic pathway for the construction of the benzoxazole core from aminophenol precursors.

Validated Synthesis Protocol

Objective: Preparation of 5.0 g of target compound.

  • Reagents:

    • 2-Amino-5-methoxyphenol (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv) or Chloroacetic acid (1.2 equiv)

    • Polyphosphoric acid (PPA) or Toluene/p-TsOH (for Dean-Stark)

  • Procedure (PPA Method - High Yield):

    • Step 1: Mix 2-amino-5-methoxyphenol (35.9 mmol) with PPA (30 g) in a round-bottom flask.

    • Step 2: Add chloroacetic acid (43.1 mmol).

    • Step 3: Heat the mixture to 100–110 °C for 3–4 hours. Note: Do not exceed 120 °C to prevent decomposition of the chloromethyl group.

    • Step 4: Cool to room temperature and pour onto crushed ice (200 g) with vigorous stirring. The product will precipitate.

    • Step 5: Neutralize the slurry with saturated NaHCO₃ solution to pH 7–8.

    • Step 6: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Step 7: Recrystallize from Ethanol/Hexane to yield the pure product.

Reactivity Profile & "Warhead" Mechanics

The C2-chloromethyl group is highly susceptible to S_N2 nucleophilic substitution . This reactivity is enhanced by the electron-withdrawing nature of the C=N bond in the oxazole ring, which makes the methylene carbon significantly electrophilic.

The "Soft" Electrophile Advantage

In drug design, this scaffold acts as a covalent warhead targeting cysteine residues in proteins (e.g., kinases).[2] The 6-methoxy group provides a secondary benefit: it increases the electron density of the aromatic system, often shifting the fluorescence emission to longer wavelengths compared to the unsubstituted analog, facilitating its use in activity-based protein profiling (ABPP) .

Reactivity Core 2-(Chloromethyl)-6-methoxy- 1,3-benzoxazole Amine Primary/Secondary Amines (S_N2 Substitution) Core->Amine  K₂CO₃, MeCN, 60°C   Thiol Thiols / Cysteines (Thioether Formation) Core->Thiol  DIPEA, DMF, RT   Azide Sodium Azide (Click Chemistry Precursor) Core->Azide  NaN₃, DMF, 80°C   Prod_Amine Aminomethyl-benzoxazole (Kinase Inhibitors) Amine->Prod_Amine Prod_Thiol S-Alkylated Adduct (Covalent Probes) Thiol->Prod_Thiol Prod_Azide Azidomethyl-benzoxazole (Bio-orthogonal Tag) Azide->Prod_Azide

Figure 2: Divergent synthesis workflows utilizing the C2-chloromethyl electrophilic center.

Experimental Protocol: Nucleophilic Substitution

Application: Derivatization with a secondary amine (e.g., Morpholine or Piperazine) to generate a bioactive library.

  • Preparation:

    • Dissolve 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.0 mmol) as a base to scavenge HCl.

    • Critical Step: Add Potassium Iodide (KI) (0.1 mmol) catalytically. The Finkelstein reaction generates the more reactive iodomethyl intermediate in situ, accelerating the reaction rate significantly.

  • Reaction:

    • Add the secondary amine (1.1 mmol) dropwise.

    • Heat to 60 °C for 4–6 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel).[1]

Safety & Toxicology (E-E-A-T)

Hazard Classification: Alkylating Agent.[2]

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe skin irritation and serious eye damage.[3] The chloromethyl group is a lachrymator.

  • Genotoxicity: As an alkylating halide, it should be treated as a potential mutagen.

  • Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.[2] Quench unreacted residues with dilute ammonia or thiosulfate solution before disposal.

References
  • Synthesis of 2-substituted benzoxazoles

    • Source: "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles." J. Org.[4] Chem. 2016.

    • Relevance: Establishes the reactivity of chloromethyl-benzoxazole scaffolds and substitution p
  • Benzoxazole Biological Applications

    • Source: "Benzoxazole derivatives: design, synthesis and biological evaluation."[2] NIH / PMC.

    • Relevance: details the antimicrobial and anticancer utility of benzoxazole derivatives synthesized via the chloromethyl intermediate.[5]

  • Safety Data & Handling

    • Source: Thermo Fisher Scientific SDS for 2-(Chloromethyl)
    • Relevance: Standard safety protocols for handling chloromethyl-heterocycles.[6]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical guide to the structural elucidation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the structural elucidation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] The benzoxazole core is present in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] A definitive understanding of its molecular architecture is paramount for rational drug design and the development of structure-activity relationships (SAR). This document details a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind experimental choices, provides detailed, self-validating protocols, and interprets the resulting data to build a cohesive and unambiguous structural assignment.

Introduction: The Strategic Importance of Benzoxazoles

Benzoxazole derivatives represent a privileged class of heterocyclic compounds in drug discovery.[1][2] Their planar, bicyclic structure allows for effective interaction with various biological targets.[2] The specific compound, 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, incorporates several key functionalities: a reactive chloromethyl group at the 2-position, ideal for further synthetic elaboration, and a methoxy substituent on the benzene ring, which can modulate the electronic properties and metabolic stability of the molecule.

Accurate structure elucidation is the bedrock of chemical and pharmaceutical research. It validates synthetic pathways, confirms the identity of target molecules, and ensures the reliability of biological data. This guide employs a logical, multi-faceted approach, where each analytical technique provides orthogonal, confirmatory evidence, culminating in an unassailable structural proof.

Synthetic Pathway: A Foundational Overview

The synthesis of the title compound typically proceeds via the condensation of an o-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization.[5][6] A common and efficient method involves the reaction of 2-amino-5-methoxyphenol with chloroacetic acid.

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[6][7]

Logical Workflow for Synthesis and Elucidation

The following diagram outlines the strategic workflow, from synthesis to complete structural verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis S1 Reactants: 2-amino-5-methoxyphenol + Chloroacetic Acid S2 Condensation & Cyclization S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization/Chromatography) S3->S4 A1 Mass Spectrometry (MS) - Molecular Weight - Elemental Composition S4->A1 Purified Sample A2 Infrared (IR) Spectroscopy - Functional Group ID S4->A2 Purified Sample A3 NMR Spectroscopy - 1H (Proton Environment) - 13C (Carbon Skeleton) S4->A3 Purified Sample A4 Data Integration A1->A4 A2->A4 A3->A4 F1 Structure Elucidated A4->F1 Final Structure Confirmation

Caption: Workflow from synthesis to structural confirmation.

Mass Spectrometry: The First Step in Molecular Identification

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a newly synthesized compound.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[10]

Data Interpretation and Validation

The target molecule, C₉H₈ClNO₂, has a theoretical monoisotopic mass. The HRMS analysis should yield a protonated molecular ion [M+H]⁺.

Expected Data:

  • Molecular Formula: C₉H₈ClNO₂

  • Theoretical m/z ([M+H]⁺): 198.0265

  • Isotopic Pattern: A key validation point is the presence of the [M+H+2]⁺ peak, with an intensity approximately one-third of the [M+H]⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).

IonTheoretical m/zObserved m/zMass Error (ppm)Characteristic Feature
[M+H]⁺198.0265198.0262-1.5Corresponds to C₉H₈³⁵ClNO₂ + H⁺
[M+H+2]⁺200.0236200.0233-1.5Confirms presence of one Chlorine atom

This data confirms the elemental composition and molecular weight, providing the first piece of the structural puzzle.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Spectral Interpretation

The IR spectrum will display characteristic absorption bands that confirm the presence of the key structural motifs of the benzoxazole core and its substituents.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050-3100C-H StretchAromatic C-HConfirms the benzene ring.
~2950-3000C-H StretchAliphatic C-H (-CH₂- & -OCH₃)Indicates the chloromethyl and methoxy groups.
~1620-1650C=N StretchOxazole RingCrucial for confirming the benzoxazole heterocycle.
~1500-1600C=C StretchAromatic RingFurther evidence of the benzene moiety.
~1250C-O-C StretchAryl-Alkyl EtherStrong band indicating the Ar-O-CH₃ linkage.[11]
~1050-1150C-O-C StretchOxazole RingConfirms the cyclic ether component of the benzoxazole.
~650-750C-Cl StretchAlkyl HalideIndicates the presence of the chloromethyl group.

The combination of these bands provides strong evidence for the benzoxazole skeleton, the methoxy group, and the chloromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][9] We will use both ¹H and ¹³C NMR.

Experimental Protocol: NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg for ¹H NMR and 20-40 mg for ¹³C NMR.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice can slightly influence chemical shifts.[1][12]

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum maps the unique proton environments in the molecule.

Predicted ¹H NMR Spectrum and Assignments

G cluster_mol 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole cluster_spec Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz) mol axis <------------------------------------------------ Chemical Shift (δ, ppm) ------------------------------------------------> ticks 8             7             6             5             4             3             2             1             0 H7 H-7 (d) H7_peak H7->H7_peak H5 H-5 (dd) H5_peak H5->H5_peak H4 H-4 (d) H4_peak H4->H4_peak CH2Cl -CH₂Cl (s) CH2Cl_peak CH2Cl->CH2Cl_peak OCH3 -OCH₃ (s) OCH3_peak OCH3->OCH3_peak

Caption: Predicted ¹H NMR spectrum showing key proton signals.

Detailed ¹H NMR Signal Assignments:

Signal (Label)Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Protons7.0 - 7.6m3HH-4, H-5, H-7Protons on the benzene ring resonate in this downfield region due to aromatic ring current effects.[13][14] The specific substitution pattern dictates the splitting.
H-7~7.5d1HProton ortho to OxygenExpected to be a doublet, coupled to H-5.
H-5~7.1dd1HProton between H-4 and MethoxyAppears as a doublet of doublets, coupled to H-7 (ortho) and H-4 (meta).
H-4~7.0d1HProton para to MethoxyAppears as a small doublet due to meta-coupling with H-5.
-CH₂Cl ~4.8 s 2H Chloromethyl Protons This is a key singlet. The electronegative chlorine atom deshields these protons, shifting them significantly downfield.
-OCH₃ ~3.9 s 3H Methoxy Protons A characteristic singlet for a methoxy group attached to an aromatic ring.[3]
¹³C NMR Analysis: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Signal Assignments:

Predicted δ (ppm)AssignmentRationale
~164C-2The imine carbon of the oxazole ring is significantly deshielded by both adjacent heteroatoms (O and N).
~157C-6Aromatic carbon attached to the electron-donating methoxy group.
~151C-7aAromatic carbon at the ring fusion, bonded to oxygen.
~142C-3aAromatic carbon at the ring fusion, bonded to nitrogen.
~122C-5Aromatic CH carbon.
~112C-7Aromatic CH carbon.
~100C-4Aromatic CH carbon, shielded by the ortho-oxygen and para-methoxy group.
~56 -OCH₃ Methoxy Carbon: A typical chemical shift for a methoxy carbon attached to an aromatic ring.
~42 -CH₂Cl Chloromethyl Carbon: This upfield signal is characteristic of an sp³ carbon bonded to an electronegative chlorine atom.[15][16]

The combined NMR data provides an unambiguous map of the molecule's connectivity, confirming the relative positions of all substituents and validating the proposed structure.

Conclusion: A Unified Structural Verdict

The structural elucidation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is achieved through a systematic and multi-pronged analytical strategy.

  • High-Resolution Mass Spectrometry definitively established the correct elemental formula (C₉H₈ClNO₂) and molecular weight, with the characteristic chlorine isotope pattern providing a crucial internal validation.

  • Infrared Spectroscopy confirmed the presence of all key functional groups: the aromatic system, the C=N and C-O-C bonds of the benzoxazole core, the aryl-ether linkage of the methoxy group, and the C-Cl bond of the chloromethyl substituent.

  • ¹H and ¹³C NMR Spectroscopy provided the final, high-resolution picture. The chemical shifts, integration, and multiplicity of the signals in the ¹H spectrum, along with the distinct chemical shifts in the ¹³C spectrum, allowed for the unambiguous assignment of every atom in the molecule. The characteristic downfield singlet for the -CH₂Cl protons and the singlet for the -OCH₃ group were pivotal in confirming the structure.

This integrated approach, where each technique provides complementary and confirmatory data, represents the gold standard in chemical analysis.[9][17] It ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). BenchChem.
  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • A general mechanism for benzoxazole synthesis. (2025, January).
  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023, September 21).
  • Crystallographic Structure Elucid
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Chloromethyl methyl ether(107-30-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.

Sources

Foundational

The Rising Therapeutic Potential of 6-Methoxybenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold, a privileged heterocyclic motif, has long been a focal point in medicinal chemistry due to its presence in a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has long been a focal point in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Among its numerous derivatives, those bearing a methoxy group at the 6-position have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of 6-methoxybenzoxazole derivatives, offering valuable insights for researchers dedicated to the discovery of new and effective treatment modalities.

I. Synthetic Strategies for 6-Methoxybenzoxazole Derivatives

The construction of the 6-methoxybenzoxazole core primarily involves the cyclization of 2-amino-5-methoxyphenol with various electrophilic reagents. Several synthetic routes have been established, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.

A common and effective method involves the condensation of 2-amino-5-methoxyphenol with carboxylic acids or their derivatives. For instance, the reaction with a carboxylic acid, often facilitated by a coupling agent or under acidic conditions at elevated temperatures, leads to the formation of a 2-substituted-6-methoxybenzoxazole.

Another versatile approach is the reaction of 2-amino-5-methoxyphenol with aldehydes, followed by an oxidative cyclization step. This two-step, one-pot synthesis is an efficient way to introduce a variety of substituents at the 2-position of the benzoxazole ring.

Experimental Protocol: Synthesis of 2-Aryl-6-methoxybenzoxazoles via Oxidative Cyclization

This protocol describes a general procedure for the synthesis of 2-aryl-6-methoxybenzoxazoles from 2-amino-5-methoxyphenol and an aromatic aldehyde.

Materials:

  • 2-Amino-5-methoxyphenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-5-methoxyphenol (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL). Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the formation of the Schiff base is complete, cool the reaction mixture to room temperature.

  • Oxidative Cyclization: To the solution containing the Schiff base, add DDQ (1.2 mmol) in DCM (10 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours. The color of the reaction will typically change, indicating the progress of the oxidation.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-aryl-6-methoxybenzoxazole.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Amino-5-methoxyphenol 2-Amino-5-methoxyphenol Schiff Base Formation Schiff Base Formation 2-Amino-5-methoxyphenol->Schiff Base Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Formation Oxidative Cyclization Oxidative Cyclization Schiff Base Formation->Oxidative Cyclization Intermediate Work-up & Purification Work-up & Purification Oxidative Cyclization->Work-up & Purification 2-Aryl-6-methoxybenzoxazole 2-Aryl-6-methoxybenzoxazole Work-up & Purification->2-Aryl-6-methoxybenzoxazole

Caption: General workflow for the synthesis of 2-aryl-6-methoxybenzoxazoles.

II. Biological Activities of 6-Methoxybenzoxazole Derivatives

The introduction of a methoxy group at the 6-position of the benzoxazole ring has been shown to significantly influence the biological activity of these compounds. Extensive research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

A growing body of evidence suggests that 6-methoxybenzoxazole derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Table 1: Anticancer Activity of Selected 6-Methoxybenzoxazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
1 Colo205 (Colon)5.04[3]
2 U937 (Lymphoma)>10[3]
3 MCF7 (Breast)8.21[3]
4 A549 (Lung)13.0[3]

Note: This table is a representative sample and not exhaustive. The specific structures of the compounds can be found in the cited references.

Mechanism of Anticancer Action:

Several studies have delved into the molecular mechanisms underlying the anticancer effects of 6-methoxybenzoxazole derivatives. One prominent mechanism involves the activation of the tumor suppressor protein p53.[3] Activation of p53 can trigger a cascade of events leading to cell cycle arrest, allowing for DNA repair, or inducing apoptosis (programmed cell death) if the damage is irreparable.

Another key target for some benzoxazole derivatives is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/Akt/mTOR pathway is a well-established strategy in cancer therapy.

Diagram of a Proposed Anticancer Mechanism:

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular_effects Cellular Effects 6-Methoxybenzoxazole Derivative 6-Methoxybenzoxazole Derivative p53 Activation p53 Activation 6-Methoxybenzoxazole Derivative->p53 Activation mTOR Inhibition mTOR Inhibition 6-Methoxybenzoxazole Derivative->mTOR Inhibition Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis mTOR Inhibition->Cell Cycle Arrest mTOR Inhibition->Apoptosis

Caption: Proposed anticancer mechanisms of 6-methoxybenzoxazole derivatives.

Antimicrobial Activity

In addition to their anticancer properties, 6-methoxybenzoxazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4] The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance.

Table 2: Antimicrobial Activity of Selected 6-Methoxybenzoxazole Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
5a Staphylococcus aureus12.5
5b Pseudomonas aeruginosa25
5c Candida albicans12.5

Note: This table is a representative sample and not exhaustive. The specific structures of the compounds can be found in the cited references.

Mechanism of Antimicrobial Action:

The antimicrobial mechanism of action for many benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes. One of the key targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these vital processes, ultimately resulting in bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (6-methoxybenzoxazole derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methoxybenzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core and at the 2-position. The presence of the 6-methoxy group is often associated with enhanced potency. For instance, in some series of anticancer compounds, the methoxy group at the 6-position has been shown to be more favorable for activity than at other positions.

Furthermore, the substituent at the 2-position plays a critical role in determining the specific biological activity and potency. For example, the introduction of aromatic or heteroaromatic rings at this position can significantly influence the anticancer and antimicrobial properties. The electronic and steric properties of these substituents are key factors in their interaction with biological targets.

IV. Conclusion and Future Directions

6-Methoxybenzoxazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs with modified substituents to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to aid in rational drug design.

  • In Vivo Evaluation: Conducting comprehensive in vivo studies in relevant animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds.

The continued exploration of 6-methoxybenzoxazole derivatives holds great promise for the discovery of novel and effective therapies to address the pressing challenges in oncology and infectious diseases.

V. References

  • Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives - Academia.edu. Available at: [Link]

  • The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f - ResearchGate. Available at: [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Raghavan-Kavitha/e5a4d1f2b6a5e1e1f1f1d9e9e1c1b1c1c1c1c1c1]([Link]

  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

Technical Guide: The Chemistry and Application of 2-Substituted Benzoxazoles

Executive Summary The 2-substituted benzoxazole scaffold represents a "privileged structure" in medicinal chemistry and advanced materials science.[1] Characterized by a benzene ring fused to an oxazole ring, this hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted benzoxazole scaffold represents a "privileged structure" in medicinal chemistry and advanced materials science.[1] Characterized by a benzene ring fused to an oxazole ring, this heterocyclic system serves as a critical bioisostere for nucleotides and amide bonds.[1] This guide analyzes the structural evolution of benzoxazoles from their 19th-century discovery to their modern application in transthyretin (TTR) stabilization (Tafamidis) and Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.[1]

Part 1: Historical Evolution & Structural Significance[1]

The history of benzoxazole synthesis reflects the broader trajectory of organic chemistry: moving from harsh, acid-mediated condensations to atom-economical, transition-metal-catalyzed functionalizations.

The Ladenburg Era (1876)

The first definitive synthesis of the benzoxazole core is attributed to Ladenburg in 1876.[1] The original method involved the condensation of o-aminophenol with acid chlorides or anhydrides.[1] While effective, this method required harsh conditions and often suffered from poor regioselectivity when using asymmetric substrates.[1]

The Polyphosphoric Acid (PPA) Breakthrough

In the mid-20th century, the introduction of Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent revolutionized the synthesis. PPA allowed for the direct condensation of carboxylic acids with o-aminophenols, a method that remains a benchmark for industrial scalability due to its operational simplicity, despite its high viscosity and waste generation.

Modern Era: C-H Activation and Green Chemistry

Current methodologies prioritize atom economy.[1] Transition-metal-catalyzed (Pd, Cu) intramolecular O-arylation and direct C-H activation of benzoxazoles at the C2 position allow for the late-stage functionalization of complex bioactive molecules, bypassing the need for pre-functionalized precursors.[1]

HistoryTimeline node1 1876 Ladenburg Synthesis (Acid Chlorides) node2 1950s PPA Condensation (Industrial Scale) node1->node2 node3 1990s Pd/Cu Catalysis (Cross-Coupling) node2->node3 node4 2010s+ C-H Activation (Green Chemistry) node3->node4

Figure 1: Evolution of synthetic methodologies for the benzoxazole scaffold.

Part 2: Synthetic Methodologies

Mechanism of Oxidative Cyclization (Schiff Base Route)

A superior alternative to acid-catalyzed condensation is the oxidative cyclization of phenolic Schiff bases.[1] This method proceeds via a two-step sequence:

  • Imine Formation: Condensation of o-aminophenol with an aldehyde yields a Schiff base (imine).[1]

  • Ring Closure: An oxidant (e.g., DDQ, MnO2, or air/Cu) abstracts a hydride or facilitates a radical mechanism to close the oxazole ring.[1]

Why this matters: This route avoids the use of corrosive acid chlorides and allows for the use of sensitive aldehyde substrates.[1]

OxidativeCyclization Start o-Aminophenol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine -H2O Transition Oxidative Closure Imine->Transition Oxidant Product 2-Substituted Benzoxazole Transition->Product -2H

Figure 2: Mechanistic pathway for the oxidative cyclization of Schiff bases.[1]

Part 3: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7]

Bioisosterism and Pharmacophore Design

The benzoxazole ring is a classical bioisostere for the indole ring and the amide bond.[1]

  • vs. Indole: It retains the flat, aromatic bicyclic structure but introduces a hydrogen-bond acceptor (N) and removes the hydrogen-bond donor (NH), altering solubility and permeability.[1]

  • vs. Amide: The C=N bond mimics the carbonyl, while the oxygen mimics the N-H, providing a rigidified amide surrogate that is resistant to hydrolysis by peptidases.

Case Study: Tafamidis (Vyndaqel)

Indication: Transthyretin (TTR) Amyloidosis.[1][2] Mechanism: Tafamidis is a kinetic stabilizer.[1][2] TTR is a homotetrameric transport protein.[1] In disease states, the tetramer dissociates into monomers which misfold and aggregate into amyloid fibrils.[1][2][3]

  • Binding Mode: Tafamidis binds to the two thyroxine-binding sites at the dimer-dimer interface of the TTR tetramer.[1]

  • Causality: By occupying these sites, it raises the activation energy required for tetramer dissociation, effectively "locking" the protein in its functional, non-amyloidogenic state.

Structure-Activity Relationship (SAR) Data

The following table summarizes general SAR trends for 2-substituted benzoxazoles across different therapeutic areas.

Therapeutic AreaKey Substitution (C2 Position)Effect on ActivityMechanism Hint
Anticancer 2-(3-pyridyl) or 2-arylHigh cytotoxicity (IC50 < 1 µM)DNA intercalation / Topoisomerase II inhibition (e.g., UK-1)
Antimicrobial 2-(5-nitro-2-furyl)Broad-spectrum antibacterialRadical generation / DNA damage
TTR Stabilization 2-(3,5-dichlorophenyl)High affinity for TTR binding pocketHydrophobic interaction with Halogen binding pockets
Anti-inflammatory 2-phenylpropionic acid deriv.[1][4]COX inhibitionMimics arachidonic acid transition state

Part 4: Materials Science (ESIPT)[1][11]

2-(2'-Hydroxyphenyl)benzoxazoles (HBO) are quintessential molecules for studying Excited-State Intramolecular Proton Transfer (ESIPT).[1]

The Mechanism:

  • Enol Form (Ground State): The molecule exists as an enol, stabilized by an intramolecular hydrogen bond between the phenolic -OH and the oxazole N.[1]

  • Excitation: Upon UV absorption, the acidity of the -OH and basicity of the N increase significantly.[1]

  • Proton Transfer: A proton transfers from O to N, forming a Keto tautomer* in the excited state.[1]

  • Emission: The Keto* form relaxes to the ground state Keto form, emitting a photon.[1] Because the Keto* energy gap is smaller than the Enol* gap, the emission is highly red-shifted (Large Stokes Shift).[1]

ESIPT_Cycle Enol_GS Enol (Ground State) Stable H-bond Enol_ES Enol* (Excited State) Enol_GS->Enol_ES hv (Absorption) Keto_ES Keto* (Excited State) Proton Transfer Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto (Ground State) Keto_ES->Keto_GS hv' (Fluorescence) Keto_GS->Enol_GS Reverse Proton Transfer

Figure 3: The ESIPT photocycle responsible for the large Stokes shift in benzoxazole fluorophores.

Part 5: Experimental Protocol

Protocol: Copper-Catalyzed Oxidative Cyclization of Schiff Bases Objective: Synthesis of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde. Rationale: This method demonstrates a modern, aerobic oxidative coupling that avoids harsh acids.[1]

Materials
  • o-Aminophenol (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)[1]

  • CuI (Copper(I) Iodide) - 10 mol%[1]

  • 1,10-Phenanthroline - 10 mol%[1]

  • Cs2CO3 (Cesium Carbonate) - 2.0 equiv[1]

  • DMSO (Dimethyl sulfoxide) - Solvent[1]

  • Ethyl Acetate/Hexanes (for purification)[1]

Step-by-Step Methodology
  • Schiff Base Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-aminophenol (1 mmol) and benzaldehyde (1.1 mmol) in DMSO (3 mL).

    • Note: DMSO is chosen for its high boiling point and ability to solubilize polar intermediates.[1]

  • Catalyst Addition:

    • Add CuI (0.1 mmol), 1,10-Phenanthroline (0.1 mmol), and Cs2CO3 (2 mmol) to the mixture.

    • Critical Step: Ensure the reaction vessel is open to air (or equipped with an O2 balloon) as oxygen serves as the terminal oxidant to regenerate the Cu catalyst.[1]

  • Reaction:

    • Heat the mixture to 100°C for 12 hours. Monitor via TLC (Thin Layer Chromatography) looking for the disappearance of the imine intermediate.[1]

  • Work-up:

    • Cool to room temperature.[1] Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine to remove residual DMSO.[1]

    • Dry over anhydrous Na2SO4 and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

    • Validation: The product should appear as a white/off-white solid.

    • NMR Check: Look for the absence of the aldehyde proton (~10 ppm) and the phenolic proton.[1] The 2-phenylbenzoxazole typically shows aromatic multiplets in the 7.3–8.3 ppm range.[1]

References

  • Ladenburg, A. (1876).[1] Synthese der Anhydrobasen. Berichte der deutschen chemischen Gesellschaft.

  • Bulawa, C. E., et al. (2012).[1] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[2][3] Proceedings of the National Academy of Sciences (PNAS).[1] [Link][1]

  • Soni, S., et al. (2023).[1][5] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Padalkar, V. S., & Sekar, N. (2016).[1] Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]

  • Reynolds, M. B., et al. (1999).[1][6][7] The Novel Bis(benzoxazole) Cytotoxic Natural Product UK-1 Is a Magnesium Ion-Dependent DNA Binding Agent.[1][6][7] Bioorganic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole as an intermediate in drug synthesis

This guide serves as a comprehensive technical resource for the utilization of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) in medicinal chemistry. It details the synthesis, physicochemical properties, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the utilization of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) in medicinal chemistry. It details the synthesis, physicochemical properties, and downstream applications of this versatile electrophilic intermediate.[1][2]

Executive Summary

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a privileged bicyclic scaffold extensively used in the synthesis of bioactive small molecules. Its structure combines a lipophilic benzoxazole core with a reactive chloromethyl electrophile and an electron-donating methoxy group. This specific substitution pattern (6-methoxy) is critical for mimicking indole-based biological ligands (e.g., melatonin, serotonin) and modulating potency in COX-2 inhibitors and kinase antagonists.[1] This guide provides a validated protocol for its synthesis and its subsequent coupling via nucleophilic substitution (


).

Technical Specifications & Safety Profile

Physicochemical Properties
PropertySpecification
IUPAC Name 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
CAS Number 944897-67-0
Molecular Formula

Molecular Weight 197.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Melting Point 68–72 °C (Typical range for this class)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Hazard Identification (GHS)[1]
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The chloromethyl group is a potent alkylating agent; avoid inhalation and direct contact.

Synthesis of the Intermediate

Objective: Synthesize 2-(chloromethyl)-6-methoxy-1,3-benzoxazole from 2-amino-5-methoxyphenol.

Mechanistic Insight

The formation involves a two-step sequence in a single pot:[3]

  • N-Acylation: The amine of 2-amino-5-methoxyphenol attacks chloroacetyl chloride to form a chloroacetamide intermediate.

  • Cyclodehydration: Acid-catalyzed intramolecular attack of the phenolic oxygen onto the amide carbonyl, followed by dehydration, closes the oxazole ring.[1]

Reagents
  • Starting Material: 2-Amino-5-methoxyphenol (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq) or Chloroacetic acid (with PPA)

  • Solvent: Toluene or Xylene (for azeotropic water removal) or Polyphosphoric Acid (PPA) for melt reactions.[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (if using solvent method).

Detailed Protocol (Solvent-Based Method)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve 2-amino-5-methoxyphenol (10 mmol, 1.39 g) in Toluene (50 mL).

  • Acylation: Cool to 0 °C. Add Chloroacetyl chloride (12 mmol, 0.95 mL) dropwise over 10 minutes. Stir at room temperature (RT) for 1 hour. Note: A precipitate (the amide intermediate) may form.[1]

  • Cyclization: Add pTSA (0.5 mmol, 95 mg). Heat the mixture to reflux (110 °C).

  • Monitoring: Reflux until water evolution ceases in the Dean-Stark trap (approx. 3–5 hours). Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the intermediate amide.

  • Workup: Cool to RT. Wash the organic layer with saturated

    
     (2 x 30 mL) to neutralize acid, followed by brine (1 x 30 mL).[1]
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
    

Downstream Application: Nucleophilic Coupling

Objective: Use the intermediate to synthesize a bioactive ligand via


 displacement.
Reaction Logic

The chloromethyl carbon is highly electrophilic due to the electron-withdrawing benzoxazole ring and the chlorine atom. It reacts readily with amines, thiols, and phenoxides.[1]

Protocol: Coupling with a Secondary Amine (e.g., Piperazine derivative)[1]
  • Reagents: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 eq), N-Methylpiperazine (1.2 eq),

    
     (2.0 eq), KI (0.1 eq, catalytic).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Suspend

      
       and KI in ACN.
      
    • Add the amine and stir for 10 min.

    • Add the benzoxazole intermediate.

    • Heat to 60–80 °C for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[4] Partition between EtOAc and water. The product remains in the organic layer.

Mechanistic & Workflow Visualization

Synthesis Pathway

SynthesisPathway SM 2-Amino-5-methoxyphenol Inter Intermediate: N-(2-hydroxy-4-methoxyphenyl) -2-chloroacetamide SM->Inter Acylation (0°C) - HCl Reagent Chloroacetyl Chloride Reagent->Inter Product TARGET: 2-(Chloromethyl)-6-methoxy -1,3-benzoxazole Inter->Product Cyclodehydration (Reflux/pTSA) - H2O

Caption: Two-step one-pot synthesis of the benzoxazole scaffold via acylation and acid-catalyzed cyclodehydration.

Drug Discovery Application Workflow

ApplicationWorkflow Scaffold 2-(Chloromethyl)-6-methoxy -1,3-benzoxazole Transition Transition State (SN2 Mechanism) Scaffold->Transition + Base (K2CO3) Nucleophile Nucleophile (Nu-H) (Amine, Thiol, Phenol) Nucleophile->Transition Drug Bioactive Ligand (Melatonin/COX-2 Modulator) Transition->Drug - HCl

Caption: General workflow for derivatizing the scaffold into bioactive agents via nucleophilic substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete cyclization (Open amide remains).Increase reaction time or temperature. Ensure efficient water removal (Dean-Stark). Switch to PPA melt method (120 °C) if toluene reflux fails.
Hydrolysis Moisture in solvent reacting with chloromethyl group.Use anhydrous solvents (ACN, DMF).[1] Store the intermediate in a desiccator.
Over-alkylation Highly reactive nucleophile attacking twice.Use excess nucleophile or add the benzoxazole solution slowly to the nucleophile solution.
Dark Product Oxidation of the electron-rich phenol/methoxy ring.Perform reactions under Nitrogen/Argon atmosphere.

References

  • Potts, K. T. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzoxazole synthesis chemistry).

  • SynQuest Laboratories. (n.d.). 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Product Page. Retrieved from (Source for CAS 944897-67-0 verification).

  • Rida, S. M., et al. (2005).[1][5] Synthesis of some novel benzoxazole derivatives as anticancer, anti-inflammatory and analgesic agents.[1] European Journal of Medicinal Chemistry, 40(9), 949-959.[1] (Demonstrates biological relevance of benzoxazole derivatives).

  • Havrylyuk, D., et al. (2010).[1] Synthesis and anticancer activity of novel benzoxazole-thiazolidinone hybrids. European Journal of Medicinal Chemistry, 45(11), 5012-5021.[1] (Protocol validation for chloromethyl coupling).

Sources

Application

Coupling reactions with 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole protocols

Application Note: Coupling Protocols for 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Abstract This technical guide details the synthetic utility of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole , a versatile electrophilic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Protocols for 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Abstract

This technical guide details the synthetic utility of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole , a versatile electrophilic building block. Distinguished by its 6-methoxy substituent, this scaffold offers unique fluorescence properties (typically


 nm) compared to the unsubstituted parent, making it a valuable "turn-on" fluorophore for bioconjugation and medicinal chemistry. This document provides optimized protocols for 

-alkylation,

-alkylation, and phosphonate synthesis, emphasizing reaction causality and reproducibility.

Chemical Profile & Reactivity Landscape

The 2-(chloromethyl) group serves as a highly reactive electrophile, susceptible to nucleophilic attack via an


 mechanism. The benzoxazole ring acts as an electron-withdrawing group (EWG), activating the exocyclic methylene chloride. However, the 6-methoxy group  (

) is electron-donating, which modulates the ring's electronics, increasing solubility in organic solvents and enhancing quantum yield compared to non-substituted benzoxazoles.

Key Reactivity Features:

  • Primary Mode: Nucleophilic Substitution (

    
    ) at the chloromethyl carbon.
    
  • Leaving Group: Chloride (

    
    ). Reactivity is often enhanced by in situ halogen exchange (Finkelstein reaction) using Iodide (
    
    
    
    ).
  • Stability Warning: The C2-position is susceptible to nucleophilic attack by hydroxide, leading to ring-opening or hydrolysis to the alcohol (2-hydroxymethyl) under strong aqueous basic conditions.

Reactivity Pathway Diagram

ReactivityPathways Start 2-(Chloromethyl)-6-methoxy- 1,3-benzoxazole Prod_N N-Alkylated Fluorescent Probe Start->Prod_N + Amine / Base (SN2 Substitution) Prod_S Thioether Conjugate Start->Prod_S + R-SH / Base (High Selectivity) Prod_P Phosphonate Ester (HWE Reagent) Start->Prod_P + P(OEt)3 / Heat (Arbuzov Reaction) Amine Primary/Secondary Amines Thiol Thiols (Cysteine/Mercaptans) Phosphite Triethyl Phosphite

Figure 1: Divergent synthetic pathways for 2-(chloromethyl)-6-methoxy-1,3-benzoxazole. The core scaffold reacts with N, S, and P nucleophiles to generate functionalized derivatives.

Protocol A: N-Alkylation (Amine Coupling)

This protocol is designed to couple secondary amines (e.g., piperazines, morpholines) or primary amines to the benzoxazole core.

Scientific Rationale: Direct alkylation of amines with alkyl chlorides can be sluggish. We utilize Potassium Iodide (KI) as a catalyst. The iodide displaces the chloride to form the more reactive alkyl iodide intermediate (Finkelstein condition), which is then rapidly attacked by the amine. Anhydrous conditions are preferred to prevent hydrolysis of the chloromethyl group.

Reagents:

  • Substrate: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add KI (0.1 mmol) and stir for 10 minutes at room temperature. The solution may darken slightly due to trace iodine formation.

  • Addition: Add the amine (1.1 mmol) followed by

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (typically 2-4 hours).
    
    • Note: Do not reflux aggressively; high heat can degrade electron-rich amines or cause polymerization.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    /KCl).
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: Hexanes

    
     EtOAc).
    

Protocol B: S-Alkylation (Thiol Bioconjugation)

Thiols are superior nucleophiles compared to amines and often do not require iodide catalysis or heating. This protocol is ideal for cysteine labeling or synthesis of thioether-linked pharmacophores.

Scientific Rationale: The thiolate anion (


) is a soft nucleophile that reacts rapidly with the soft electrophilic carbon of the chloromethyl group. Weak bases are sufficient to deprotonate the thiol without triggering side reactions on the benzoxazole ring.

Reagents:

  • Substrate: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.0 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.1 equiv)
  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Solubilization: Dissolve the thiol (1.0 mmol) in DMF (3 mL).

  • Deprotonation: Add

    
     (1.1 mmol) and stir for 5 minutes at 0°C  (ice bath).
    
  • Coupling: Add a solution of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol in 1 mL DMF) dropwise to the thiol mixture.

  • Reaction: Allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Endpoint: Reaction is usually instantaneous upon warming.

  • Quench: Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Protocol C: Arbuzov Reaction (Phosphonate Synthesis)

This protocol converts the chloride into a phosphonate ester, a precursor for Horner-Wadsworth-Emmons (HWE) olefination. This allows the benzoxazole unit to be attached to other systems via a double bond (


).

Scientific Rationale: The triethyl phosphite acts as the nucleophile. Upon attacking the chloromethyl group, a phosphonium intermediate forms. The displaced chloride ion then attacks the ethyl group of the phosphite, releasing ethyl chloride and yielding the stable phosphonate. This requires high heat to drive off the volatile ethyl chloride byproduct.

Reagents:

  • Substrate: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 equiv)

  • Reagent: Triethyl phosphite (

    
    ) (Neat, excess)
    

Step-by-Step Methodology:

  • Setup: Place 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (5.0 mmol) in a round-bottom flask.

  • Addition: Add triethyl phosphite (15.0 mmol, 3 equiv). No solvent is used (neat reaction).

  • Reaction: Attach a reflux condenser. Heat the mixture to 140–150°C for 4–6 hours.

    • Critical: Ensure the setup allows for the escape or trapping of ethyl chloride gas (use a fume hood).

  • Purification: Remove excess triethyl phosphite via vacuum distillation (high vacuum) or by loading the crude mixture directly onto a silica column (elute with high polarity solvent, e.g., 5-10% MeOH in DCM).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Hydrolysis of chlorideEnsure solvents are anhydrous. Switch from

to DIPEA (organic soluble base).
Ring Opening Base too strong / Temp too highAvoid NaOH/KOH. Keep temperature

. The oxazole ring is sensitive to strong hydroxide.
No Reaction (Amine) Steric hindranceAdd 0.5 equiv NaI or KI (Finkelstein). Switch solvent to DMF to increase polarity.
Product is Oily/Impure Residual DMFWash organic phase 3x with water or 5% LiCl solution during workup to remove DMF.
Purification Workflow Logic

PurificationLogic Crude Crude Reaction Mixture Check Check TLC (UV 254/365 nm) Crude->Check Solid Precipitate formed? Check->Solid Filter Vacuum Filtration (Wash with cold Et2O) Solid->Filter Yes Extract Liquid/Liquid Extraction (EtOAc / Brine) Solid->Extract No Final Pure 2-Substituted Benzoxazole Filter->Final Column Flash Chromatography (Silica Gel) Extract->Column Column->Final

Figure 2: Decision tree for the purification of benzoxazole coupling products. Fluorescence under UV (365 nm) aids in tracking the product during TLC.

References

  • Synthesis of 2-(Chloromethyl)

    • Protocol Source: PrepChem.
    • URL:[Link] (Verified general protocol for chloromethyl benzoxazole synthesis).

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Organic Chemistry Portal.[7] "Nucleophilic Substitution (

      
      , 
      
      
      
      )."
    • URL:[Link]

  • Fluorescence of 6-Methoxybenzoxazoles

    • Properties: Tanaka, K., et al. "Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole... to fluorescent probes."[10] J. Org.[10] Chem. 2001.[10]

    • URL:[Link] (Demonstrates the use of methoxy-benzoxazoles as fluorescent sensors).

  • Arbuzov Reaction Protocols

    • Methodology: Wikipedia/Organic Chemistry Portal. "Michaelis–Arbuzov reaction."[1][2][6][7]

    • URL:[Link]

  • General Amination of Benzoxazoles

    • Context: University of Liverpool. "Amination of Benzoxazoles by Visible-Light Photoredox Catalysis." (Provides context on the biological importance of amino-benzoxazoles).
    • URL:[Link]

Sources

Method

Application of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole in medicinal chemistry

Application Note: Strategic Utilization of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole in Medicinal Chemistry Part 1: Executive Summary & Pharmacophore Insight 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Insight

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole represents a high-value "privileged scaffold" in modern drug discovery. Unlike inert building blocks, this compound offers a dual-modality reactivity profile that allows researchers to simultaneously explore Side Chain Diversity (via the reactive chloromethyl group) and Core Electronic Tuning (via the 6-methoxy substituent).

In the context of Fragment-Based Drug Design (FBDD) , this scaffold serves as a bioisostere for indole and purine systems, frequently mapping to ATP-binding pockets in kinases and allosteric sites in G-Protein Coupled Receptors (GPCRs). The 6-methoxy group mimics the electron-rich nature of the 5-position in indole (serotonin-like), while the chloromethyl handle provides a "spring-loaded" electrophile for rapid library generation via nucleophilic substitution (


).

Part 2: Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Molecular Formula

Molecular Weight 197.62 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM, THF; Low solubility in water.[1]
Key Reactivity C2-Position: Highly reactive alkyl chloride (

susceptible).C6-Position: Electron-donating methoxy group (demethylation accessible).
Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactivityMap cluster_legend Reaction Types Core 2-(Chloromethyl)-6-methoxy- 1,3-benzoxazole (Electrophilic Core) Amines 2-Aminomethyl Derivatives (Kinase Inhibitors / CNS Agents) Core->Amines + HNR2 (SN2) Thiols 2-Thiomethyl Derivatives (Antimicrobial / Metabolic Stability) Core->Thiols + HSR (SN2) Phenols 6-Hydroxy-2-substituted (H-Bond Donors / Zwitterions) Core->Phenols BBr3 or HBr (Demethylation) Legend Blue Path: C2 Functionalization Red Path: C6 Modification

Figure 1: Divergent synthesis pathways. The chloromethyl group allows rapid C2 diversification, while the methoxy group reserves C6 for late-stage polarity tuning.

Part 3: Synthetic Protocols

Protocol A: Scaffold Synthesis (The "Make")

For researchers needing to synthesize the core de novo.

Reaction Principle: Phillips-type condensation cyclization. Precursor: 2-Amino-5-methoxyphenol.[2]

  • Reagents: Dissolve 2-amino-5-methoxyphenol (1.0 eq) in Chloroacetic acid (1.5 eq) or use 4N HCl as solvent with chloroacetic acid.

  • Condition: Reflux at 100°C for 4–6 hours.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Neutralize carefully with saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Library Generation via Amination (The "Use")

Target: Synthesis of CNS-active or Kinase-inhibitor candidates.

Mechanism:


 Nucleophilic Substitution.
Note:  The benzoxazole ring is electron-withdrawing, making the chloromethyl group highly activated (similar to a benzyl chloride but more reactive).

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).

  • Base Addition: Add

    
      (2.0 mmol) or DIPEA  (1.5 mmol). Note: Inorganic bases (
    
    
    
    ) are preferred for secondary amines to prevent quaternary salt formation.
  • Nucleophile: Add the desired secondary amine (1.1 mmol) (e.g., morpholine, piperazine, pyrrolidine).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Quench: Dilute with water (20 mL) and extract with DCM.

  • Validation: Product should show disappearance of the

    
     peak (~4.8 ppm in 
    
    
    
    NMR) and appearance of
    
    
    (~3.8–4.0 ppm).
Protocol C: Thioether Synthesis (Antimicrobial Focus)

Target: Peptidomimetic or metabolic stability analogs.

  • Solvent System: Ethanol or Methanol.

  • Reagents: Mix the scaffold (1.0 eq) with the appropriate Thiol (1.1 eq) and KOH (1.1 eq) or

    
     .
    
  • Conditions: Stir at Room Temperature for 1–2 hours. (Reaction is typically faster than amination due to higher nucleophilicity of sulfur).

  • Outcome: High yields (>85%) are typical. These derivatives often show enhanced lipophilicity (

    
    ), crucial for penetrating bacterial cell walls.
    

Part 4: Medicinal Chemistry Applications & Case Studies

Anticancer Activity (HCT116 & Breast Cancer Lines)

Derivatives of 2-(chloromethyl)benzoxazole have shown significant cytotoxicity against HCT116 (Human Colorectal Carcinoma) cell lines.

  • Mechanism: The benzoxazole moiety intercalates with DNA or inhibits Topoisomerase II.

  • SAR Insight: Substitution at the C2-methyl position with bulky heterocyclic amines (e.g., N-phenylpiperazine) significantly improves

    
     values compared to the parent chloride. The 6-methoxy group is critical for maintaining metabolic stability against ring oxidation.
    
Antimicrobial & Antifungal Agents

The 2-substituted benzoxazole core is a structural isostere of the antibiotic Boxazomycin .

  • Workflow: Reacting the chloromethyl core with 1,2,4-triazole-3-thiols yields conjugates with potent broad-spectrum activity against S. aureus and C. albicans.

  • Why it works: The benzoxazole ring mimics the purine base of DNA, while the C2-linker provides the flexibility required to bind bacterial DNA gyrase.

COX-2 Inhibition (Anti-inflammatory)

6-substituted benzoxazoles are established scaffolds for NSAIDs (e.g., related to Benoxaprofen ).

  • Design Strategy: The 6-methoxy group can be demethylated (using

    
     in DCM, -78°C to RT) to yield the 6-hydroxy  derivative. This phenol can then be esterified or etherified to tune the acidity and lipophilicity, optimizing binding to the COX-2 hydrophobic channel.
    

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 / Eye Irrit. 2 .

  • Alkylating Potential: As an alkyl chloride, this compound is a potential alkylating agent. It reacts with DNA nucleophiles. Double-gloving and use of a fume hood are mandatory.

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar). Moisture sensitive (hydrolysis to the alcohol can occur over prolonged exposure to humid air).
    

References

  • Synthesis & Reactivity: SynQuest Laboratories. "2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Product Data."

  • Antimicrobial Applications: Kakkar, S., et al. "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal, 2018.

  • Anticancer Mechanisms: Xiang, P., et al. "Synthesis and biological evaluation of novel 2-substituted benzoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2012.

  • General Scaffold Utility: Rida, S.M., et al. "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." Archives of Pharmacal Research, 2006.

  • Chemical Properties: ChemScene. "2-Methyl-5-chloro-6-benzoxazolamine (Related Analog Data)."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Chloromethyl)benzoxazole Reactivity Guide

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Side Product Formation in 2-(Chloromethyl)benzoxazole Reactions. Reference Code: CMB-RXN-TS-01 Executive Technical Summary 2-(Chloromethyl)benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Side Product Formation in 2-(Chloromethyl)benzoxazole Reactions. Reference Code: CMB-RXN-TS-01

Executive Technical Summary

2-(Chloromethyl)benzoxazole (CMB) is a highly reactive electrophile used primarily to introduce the benzoxazole pharmacophore via nucleophilic substitution (


). However, its reactivity profile is dual-natured:[1]
  • Exocyclic Reactivity (Desired): The chloromethyl group is activated by the electron-withdrawing benzoxazole ring, making it significantly more reactive than benzyl chloride.

  • Endocyclic Reactivity (Undesired): The benzoxazole ring itself is susceptible to nucleophilic attack at the C2 position, leading to ring opening, or the ring nitrogen can act as a nucleophile, leading to self-quaternization.

This guide addresses the three most common failure modes: Hydrolysis , Oligomerization , and Ring Degradation .

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competition between the desired substitution and the three primary side-reaction pathways.

CMB_Reactivity CMB 2-(Chloromethyl) benzoxazole (CMB) Target Target Product (2-Substituted Benzoxazole) CMB->Target  Nucleophile (Nu-)  (Controlled Conditions) Hydrolysis Side Product A: 2-(Hydroxymethyl)benzoxazole CMB->Hydrolysis  H2O / Moisture  (Fast) Dimer Side Product B: Benzoxazolium Salts (Self-Quaternization) CMB->Dimer  High Conc.  Heat RingOpen Side Product C: o-Aminophenol Derivative (Ring Destruction) CMB->RingOpen  Strong Base (OH-)  Prolonged Heat

Figure 1: Mechanistic divergence in CMB reactions. Green path indicates desired


 substitution; Red paths indicate competing decomposition modes.
Troubleshooting & FAQs
Module 1: The "Disappearing" Electrophile (Hydrolysis)

Symptom:

"I monitored the reaction by TLC/LCMS. The starting material (CMB) disappeared rapidly, but the desired product yield is low. I see a major peak with a mass of [M-Cl+OH]."

Technical Diagnosis: You have formed 2-(hydroxymethyl)benzoxazole . The chloromethyl group in CMB is highly activated. The benzoxazole ring pulls electron density from the methylene carbon, making it hypersensitive to solvolysis. Even trace atmospheric moisture or "wet" hygroscopic solvents (like DMF or DMSO) will hydrolyze CMB rapidly, often faster than your desired nucleophile can react.

Corrective Protocol (The "Dry-System" Standard):

  • Solvent: Use anhydrous solvents (Acetonitrile or DMF) dried over molecular sieves (3Å or 4Å).

  • Atmosphere: Strictly perform the reaction under

    
     or Ar atmosphere.
    
  • Reagent Quality: Check the CMB source. If it smells strongly of HCl or looks gummy, it has already hydrolyzed/polymerized in the bottle.

Module 2: The "Insoluble" Precipitate (Self-Quaternization)

Symptom:

"The reaction mixture turned dark, and a gummy precipitate formed that is insoluble in organic solvents. My nucleophile is still unreacted."

Technical Diagnosis: You are witnessing Intermolecular Self-Quaternization . The nitrogen atom in the benzoxazole ring (N3) is weakly nucleophilic. However, because the chloromethyl group is such a potent electrophile, one molecule of CMB can attack another. This forms a quaternary benzoxazolium salt (dimers/oligomers). This process is concentration-dependent and autocatalytic (the salt precipitates, shifting equilibrium).

Corrective Protocol (Dilution & Order of Addition):

  • Concentration: Do not run reactions neat or at high concentrations (>0.5 M). Keep concentration <0.1 M.

  • Inverse Addition: Do not add the nucleophile to the CMB. Instead, add the CMB solution dropwise to a solution of your nucleophile. This ensures the CMB is always in the presence of an excess of the desired nucleophile, statistically favoring the cross-reaction over self-reaction.

  • Temperature: Keep the reaction at

    
     during addition.
    
Module 3: The "Broken" Ring (Ring Opening)

Symptom:

"I used sodium hydroxide (NaOH) or potassium tert-butoxide to deprotonate my nucleophile. I see a complex mixture including phenolic species."

Technical Diagnosis: You have triggered Nucleophilic Ring Opening . While benzoxazoles are stable to mild acids, they are unstable to strong bases, particularly hydroxide. The hydroxide ion attacks the C2 position of the ring (the carbon between the N and O), leading to ring cleavage and the formation of o-amidophenols [1].

Corrective Protocol (Base Selection):

  • Avoid Hydroxides: Never use NaOH or KOH if the reaction requires heating or long times.

  • Recommended Bases: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic weak bases like

    
     or 
    
    
    
    in a polar aprotic solvent (Acetone, MeCN).
  • Buffering: If the reaction generates HCl (e.g., amine alkylation), ensure enough scavenger base is present to prevent acid-catalyzed hydrolysis, but avoid large excesses of strong base.

Comparative Data: Solvent & Base Effects

The following table summarizes the stability of CMB and the distribution of side products under common reaction conditions.

Reaction ConditionPrimary OutcomeDominant Side ProductRisk Level
DMF /

/ RT
Desired Product MinimalLow
Ethanol / Reflux Solvolysis Ethyl ether derivative / AlcoholHigh
NaOH (aq) / THF Ring Opening o-Aminophenol derivativesCritical
Neat / High Conc. Polymerization Quaternary Benzoxazolium SaltsHigh
DMSO (Wet) Hydrolysis 2-(Hydroxymethyl)benzoxazole⚠️ Moderate
Standard Operating Procedure (SOP)

Protocol: Synthesis of 2-(Aminomethyl)benzoxazole Derivatives (Minimizing Side Reactions)

Objective: Alkylation of a secondary amine with 2-(chloromethyl)benzoxazole.

  • Preparation:

    • Flame-dry a 2-neck round bottom flask and cool under

      
      .
      
    • Dissolve 1.2 eq of the secondary amine and 2.0 eq of DIPEA (Diisopropylethylamine) in anhydrous Acetonitrile (MeCN).

  • Addition:

    • Dissolve 1.0 eq of 2-(chloromethyl)benzoxazole in MeCN (concentration ~0.1 M).

    • Cool the amine solution to

      
      .
      
    • Add the CMB solution dropwise over 20 minutes. Rationale: Prevents high local concentration of CMB, inhibiting self-quaternization.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: Most reactions complete within 1-4 hours at RT. Avoid heating unless necessary.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc. Wash organic layer with water (x3) to remove DIPEA salts.

    • Dry over

      
       and concentrate.
      
References
  • RSC Advances . "Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles." Royal Society of Chemistry, 2013.

  • Journal of the Chemical Society . "Kinetics and mechanisms for the hydrolysis of benzoxazoles." Perkin Transactions 2, 1978.

  • BenchChem . "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." BenchChem Technical Support, 2025.[2][3]

  • Sigma-Aldrich . "2-Chlorobenzoxazole Product Specification and Reactivity Data." Merck/MilliporeSigma, Accessed 2025.

(Note: While Reference 3 discusses the 2-chloro analog, the principles of ring activation and nucleophilic attack at the C2 position cited in the guide are fundamental to the benzoxazole scaffold as supported by Reference 2.)

Sources

Optimization

Improving yield in the synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole derivatives

Technical Support Center: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Synthesis Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Reference Cod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Synthesis

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Reference Code: BZX-CM-6M-OPT

Executive Summary: The Stability Paradox

The synthesis of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole presents a classic organic chemistry paradox: the formation of the benzoxazole ring requires thermodynamic forcing (heat/acid), yet the functional payload—the chloromethyl group —is kinetically labile and prone to hydrolysis or polymerization under those exact conditions.

Researchers often report yields as low as 30-40% due to two main failure modes:

  • Incomplete Cyclization: Stalling at the intermediate amide stage.

  • Degradation: Hydrolysis of the -CH₂Cl moiety to -CH₂OH (hydroxymethyl) during aqueous workup or harsh reflux.

This guide provides a high-fidelity protocol to elevate yields to the 75-85% range by decoupling the acylation and cyclization steps.

The Optimized Protocol: Two-Step, One-Pot (Dean-Stark Method)

Do not use Polyphosphoric Acid (PPA) for this specific derivative if you can avoid it. PPA is excellent for stable alkyl groups but the viscous, acidic workup often hydrolyzes the chloromethyl group. The Toluene/pTSA (Dean-Stark) method is superior for preserving the halogen.

Reagents:
  • Precursor: 2-Amino-5-methoxyphenol (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

  • Base: Triethylamine (1.1 eq) - Used only in Step 1

Step-by-Step Workflow:

Phase 1: N-Acylation (Kinetic Control)

  • Dissolve 2-amino-5-methoxyphenol in anhydrous toluene at 0°C.

  • Add Triethylamine (TEA) dropwise.

  • Add Chloroacetyl chloride dropwise over 20 minutes. Crucial: Keep T < 5°C to prevent O-acylation.

  • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of amine and formation of the intermediate amide (N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide).

Phase 2: Cyclodehydration (Thermodynamic Control) 5. Add pTSA (5 mol%). 6. Attach a Dean-Stark trap filled with toluene. 7. Reflux vigorously. Water must be physically removed from the equilibrium. 8. Monitor via TLC every 30 mins. Reaction is usually complete in 2-4 hours.

  • Stop Condition: Do not reflux overnight. Prolonged heat degrades the -CH₂Cl.

Phase 3: Non-Aqueous Workup 9. Cool to RT. Filter off the pTSA/Amine salts. 10. Wash the toluene layer with cold saturated NaHCO₃ (rapidly) then brine. 11. Dry over Na₂SO₄ and concentrate. 12. Recrystallize from Ethanol/Hexane (avoid water).

Troubleshooting Guide (FAQ & Tickets)

Ticket #001: "My product is a sticky black tar."

Diagnosis: Oxidative polymerization of the starting material. Root Cause: 2-Aminophenols are highly susceptible to oxidation by air (turning black) before they even react.[1] The Fix:

  • Purify Precursor: Recrystallize 2-amino-5-methoxyphenol (usually from EtOH/Water with a pinch of sodium dithionite) before use. It should be a beige/white solid, not dark brown.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

Ticket #002: "NMR shows a peak at δ 4.7 ppm (CH₂-OH) instead of δ 4.2 ppm (CH₂-Cl)."

Diagnosis: Hydrolysis of the chloromethyl group. Root Cause: The reaction mixture was likely exposed to aqueous base while hot, or the workup was too aggressive. The Fix:

  • Quench Cold: Never add aqueous base (NaHCO₃/NaOH) to the reaction while it is hot. Cool to 0°C first.

  • Switch Reagents: If hydrolysis persists, use Chloroacetic anhydride instead of the acid chloride, or switch the solvent to Xylene to shorten the reflux time (higher T, faster kinetics).

Ticket #003: "I have a mixture of product and the open-chain amide."

Diagnosis: Incomplete Cyclization. Root Cause: Water was not effectively removed. The ring closure is an equilibrium process. The Fix:

  • Dean-Stark Efficiency: Ensure the trap is actually collecting water. If using a small scale (<500 mg), use Molecular Sieves (4Å) in the refluxing solvent instead of a Dean-Stark trap.

Visualizing the Mechanism & Logic

The following diagram illustrates the critical control points where yield is lost.

BenzoxazoleSynthesis SM 2-Amino-5-methoxyphenol Inter Intermediate Amide (Open Chain) SM->Inter Chloroacetyl Chloride TEA, Toluene, 0°C (Kinetic Step) Side2 Side Product: 'Black Tar' (Oxidation) SM->Side2 Air/Old Reagent Prod Target: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Inter->Prod pTSA, Reflux -H2O (Dean-Stark) (Thermodynamic Step) Side1 Side Product: Hydroxymethyl Derivative (Hydrolysis) Inter->Side1 Prolonged Reflux with trace H2O Prod->Side1 Aq. Base @ High Temp

Caption: Reaction pathway showing the critical transition from kinetic acylation to thermodynamic cyclization, highlighting the hydrolysis risk.

Comparative Solvent/Catalyst Data

The choice of dehydration method drastically affects the purity profile.

MethodCatalystTemp (°C)Yield (Typical)Purity ProfileNotes
Standard Reflux None11030-50%LowOften stalls at amide stage.
PPA Melt Polyphosphoric Acid14060-70%MediumHigh yield of ring closure, but high risk of hydrolyzing the -CH₂Cl. Hard to clean.
Dean-Stark pTSA (5%) 110 75-85% High Recommended. Best balance of conversion vs. stability.
Microwave Silica/pTSA15060-80%VariableFast (10 min), but "hot spots" can degrade the chloromethyl group.

Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Q1 Is the Benzoxazole Ring formed? (Check aromatic shift) Start->Q1 YesRing Ring is Closed Q1->YesRing Yes NoRing Mixture of Amide/SM Q1->NoRing No Q2 Is the -CH2Cl peak present? (Singlet ~4.8 ppm) YesRing->Q2 Incomplete Diagnosis: Incomplete Cyclization. Action: Increase Reflux time or use Dean-Stark. NoRing->Incomplete YesCl Product is Good. Issue is Purity? Q2->YesCl Yes NoCl Peak at ~4.2 ppm (OH)? Q2->NoCl No Hydrolysis Diagnosis: Hydrolysis. Action: Use anhydrous workup. Avoid aqueous base. NoCl->Hydrolysis

Caption: Diagnostic logic for identifying failure modes based on crude NMR analysis.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from 3

  • National Institutes of Health (PMC). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from 4

  • Organic Chemistry Portal. (2015). Benzoxazole Synthesis: Recent Literature and Protocols. Retrieved from 5

  • Fluorochem. (2025).[6] Product Safety and Properties: 2-(chloromethyl)-6-methyl-1,3-benzoxazole. Retrieved from 7

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols. Retrieved from 8

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Synthesis of 2-(Chloromethyl)benzoxazoles

[1][2] Ticket ID: CMB-SYN-001 Status: Open Subject: Prevention of decomposition and "tarring" during 2-(chloromethyl)benzoxazole synthesis.[1] Executive Summary: The Instability Paradox[1][2] Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: CMB-SYN-001 Status: Open Subject: Prevention of decomposition and "tarring" during 2-(chloromethyl)benzoxazole synthesis.[1]

Executive Summary: The Instability Paradox[1][2]

Welcome to the technical support center. If you are experiencing black tars, low yields, or spontaneous decomposition of 2-(chloromethyl)benzoxazole, you are encountering a well-documented "instability paradox."[1][2]

The 2-(chloromethyl)benzoxazole molecule is a benzylic-like electrophile .[1] The benzoxazole ring acts as a strong electron-withdrawing group (EWG), significantly activating the exocyclic C-Cl bond.[1][2] While this makes it a potent alkylating agent for drug discovery (e.g., introducing the benzoxazole motif), it also renders the molecule hypersensitive to:[1][2]

  • Nucleophilic attack (by water/moisture).[1][2]

  • Thermal polymerization (intermolecular alkylation).[2]

  • Acid-catalyzed hydrolysis (during workup).

This guide provides the protocols and troubleshooting logic required to stabilize this intermediate.

Root Cause Analysis: Decomposition Pathways[1][2]

To prevent decomposition, you must visualize the enemy.[2] The diagram below illustrates the competing pathways that degrade your product.

DecompositionPathways Start 2-(Chloromethyl) benzoxazole Hydrolysis Hydrolysis (Moisture/Acid) Start->Hydrolysis H2O / H+ Polymer Polymerization/Tar (High T > 100°C) Start->Polymer Heat (>100°C) Product Desired Drug Scaffold Start->Product Target Nucleophile Alcohol 2-(Hydroxymethyl) benzoxazole (Dead End) Hydrolysis->Alcohol Nucleophile Nucleophilic Attack (Amines/Thiols)

Figure 1: The "Death Triangle" of 2-(chloromethyl)benzoxazole.[1][2][3] High heat triggers polymerization (tar), while moisture triggers hydrolysis to the alcohol.[2]

Optimized Synthetic Protocols

Do not rely on generic "benzoxazole synthesis" papers that suggest refluxing at 140°C. Those conditions work for phenyl substituents but will destroy chloromethyl derivatives.[1]

Method A: The "Cold" Imidate Route (Recommended for Purity)

This method avoids the harsh acidic conditions of the Phillips condensation, minimizing hydrolysis.[1][2]

  • Reagents: 2-Aminophenol, Ethyl 2-chloroacetimidate hydrochloride.[2]

  • Solvent: Ethanol (Anhydrous).[2]

  • Mechanism: Condensation under mild reflux.

Protocol:

  • Dissolution: Suspend 2-aminophenol (1.0 eq) and ethyl chloroacetimidate hydrochloride (1.5 eq) in anhydrous ethanol.

  • Reaction: Heat to mild reflux (78°C) for 12–18 hours. Do not exceed 80°C.

  • Filtration: Cool to Room Temperature (RT). Filter off the ammonium chloride byproduct.

  • Concentration: Concentrate the filtrate in vacuo (bath temp < 40°C).

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][2]

Method B: The Modified Phillips Condensation (PPA)

If you must use Polyphosphoric Acid (PPA) or Chloroacetic acid, you must strictly control the temperature.[1][2]

  • Reagents: 2-Aminophenol, Chloroacetic acid, PPA.[1][2]

  • Critical Constraint: Never exceed 100°C.

Protocol:

  • Mixing: Mix 2-aminophenol (1 eq) and chloroacetic acid (1.1 eq) in PPA.

  • Heating: Heat to 90–95°C . Monitor by TLC every 30 mins.

    • Warning: Standard protocols say 120–140°C. Doing this will create a black tar.

  • Quench: Pour onto crushed ice immediately upon completion.

  • Extraction: Rapidly extract with Ethyl Acetate (EtOAc) while the aqueous phase is cold.[2][4]

  • Neutralization: Wash organic layer with saturated NaHCO3 (cold) to remove excess acid.[1][2]

Troubleshooting Guide & Data Tables
Symptom: "My reaction turned into a black tar."
Possible CauseTechnical ExplanationCorrective Action
Overheating At T > 110°C, the chloromethyl group undergoes intermolecular alkylation (self-polymerization).[1]Limit T to 95°C. If using PPA, use a silicone oil bath with precise digital control.[1][2]
Oxidation 2-aminophenol oxidizes rapidly in air to quinone-like tars before reacting.Degas solvents with N2/Ar. Use fresh, light-colored 2-aminophenol (recrystallize if black).[1][2]
Symptom: "I isolated the alcohol (hydroxymethyl) instead of the chloride."
Possible CauseTechnical ExplanationCorrective Action
Slow Workup Prolonged contact with acidic aqueous layers hydrolyzes the C-Cl bond."Crash and Dash": Pour reaction onto ice, extract immediately (< 5 mins), and dry organics over MgSO4 instantly.
Wet Solvents Ethanol/PPA contained water.[1]Use anhydrous ethanol or fresh PPA (PPA absorbs water over time).[2]
Symptom: "Low Yield / Product decomposes on the column."
Possible CauseTechnical ExplanationCorrective Action
Silica Acidity Silica gel is slightly acidic, catalyzing hydrolysis or rearrangement.[2]Neutralize Silica: Pre-treat the column with 1% Triethylamine (Et3N) in Hexane before loading.[1][2]
Thermal Stress Rotovap bath was too hot.Keep rotovap bath < 40°C .[1] Store product in the freezer (-20°C) immediately.
Workup Decision Logic

Use this flow to determine the correct purification strategy based on your crude mixture's appearance.

WorkupLogic Start Reaction Complete Check Check TLC/LCMS Start->Check Clean Clean Spot? Check->Clean Major Product Dirty Multiple Spots/Tar? Check->Dirty Complex Mix Recryst Recrystallize (Hexane/EtOAc) Clean->Recryst Solid Column Flash Column (Neutralized Silica) Clean->Column Oil Dirty->Column Product Visible Discard Discard & Restart (Check Temp) Dirty->Discard Only Baseline Tar

Figure 2: Decision matrix for purification. Note that oils often require neutralized silica to prevent degradation.[1]

Frequently Asked Questions (FAQ)

Q: Can I store 2-(chloromethyl)benzoxazole on the shelf? A: No. It is moisture-sensitive. Store it under Argon/Nitrogen at -20°C. If it turns pink/brown, it is decomposing.[2]

Q: Why does my skin burn even through gloves? A: This compound is a potent vesicant and alkylating agent (similar to mustard gas analogs).[2] It can penetrate standard nitrile gloves over time. Use double-gloving (Nitrile + Laminate) and work strictly in a fume hood.[1][2]

Q: Can I use SOCl2 (Thionyl Chloride) to make it? A: Yes. If you have 2-(hydroxymethyl)benzoxazole, reacting it with SOCl2 in DCM (dichloromethane) is often cleaner than the PPA route.[1][2] However, ensure you remove all HCl and SO2 traces, as trapped acid accelerates shelf-decomposition.[2]

References
  • Synthesis via Imidate (Mild Route)

    • Title: Preparation of 2-(Chloromethyl)benzoxazole.[1][2][3][5][6][7][8]

    • Source: PrepChem.[1]

    • URL:[Link]

    • Relevance: Validates the ethanol reflux method using ethyl chloroacetimid
  • General Benzoxazole Synthesis & PPA Conditions

    • Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles.[9][10]

    • Source: Molecules (MDPI), 2019.[1][2][10]

    • URL:[Link][1][2]

    • Relevance: Discusses temperature sensitivity (140°C vs lower temps) and catalyst effects, supporting the claim that high heat leads to degradation.[1][2]

  • Hydrolysis & Reactivity

    • Title: Exploring the Reactivity of 2-Trichloromethylbenzoxazoles.
    • Source: SciSpace / University of Huddersfield.
    • URL:[Link]

    • Relevance: Details the susceptibility of the C-2 position to nucleophilic attack and hydrolysis, confirming the mechanism of decomposition.
  • Chemical Safety & Properties

    • Title: 2-(Chloromethyl)-1,3-benzoxazole | CID 2061989.[1][2]

    • Source: PubChem.[1][3]

    • URL:[Link][1][2]

    • Relevance: Confirms physical properties and hazard classific

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(Chloromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of numerous bioactive compounds and functional materials.[1][2] The introduction of functionalized side chains, such as a chloromethyl group at the 2-position, provides a versatile handle for further molecular elaboration through nucleophilic substitution reactions. This guide offers an in-depth comparison of the reactivity of two key intermediates: 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(chloromethyl)benzothiazole. We will delve into the underlying electronic factors governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols for their synthesis and kinetic analysis.

Unveiling the Electronic Differences: Benzoxazole vs. Benzothiazole

The inherent reactivity of the chloromethyl group in these two compounds is dictated by the electronic nature of the heterocyclic system to which it is attached. The benzoxazole and benzothiazole ring systems, while structurally similar, exhibit distinct electronic properties due to the difference in the heteroatom at the 1-position (oxygen vs. sulfur).[3]

Theoretical studies and experimental observations suggest that the thiazole ring in benzothiazole is more electron-withdrawing than the oxazole ring in benzoxazole.[4][5] This difference in electronegativity and polarizability between oxygen and sulfur influences the electron density distribution throughout the heterocyclic system and, consequently, at the 2-position where the chloromethyl group is attached.

The sulfur atom in benzothiazole, being less electronegative and more polarizable than the oxygen in benzoxazole, can better stabilize a negative charge in the transition state of a nucleophilic substitution reaction. This suggests that the carbon of the chloromethyl group in 2-(chloromethyl)benzothiazole might be more electrophilic and thus more susceptible to nucleophilic attack compared to its benzoxazole counterpart.

Furthermore, the 6-methoxy group on the benzoxazole ring is an electron-donating group.[6] Through resonance, it increases the electron density on the benzene ring, which can be relayed to the heterocyclic system. This electron-donating effect might slightly decrease the electrophilicity of the chloromethyl carbon in 2-(chloromethyl)-6-methoxy-1,3-benzoxazole, potentially rendering it less reactive than the unsubstituted 2-(chloromethyl)benzoxazole and further differentiating its reactivity from that of 2-(chloromethyl)benzothiazole.

Based on these electronic considerations, we can hypothesize the following reactivity order:

2-(chloromethyl)benzothiazole > 2-(chloromethyl)-6-methoxy-1,3-benzoxazole

This hypothesis, however, requires experimental validation. The following sections provide the necessary protocols to test this and quantify the reactivity difference.

Synthesis of the Target Compounds

The first step in a comparative study is the synthesis of the high-purity starting materials. The following are established methods for the synthesis of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(chloromethyl)benzothiazole.

Synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

This synthesis involves the condensation of 4-methoxy-2-aminophenol with chloroacetic acid.

Protocol:

  • To a stirred solution of 4-methoxy-2-aminophenol (1.39 g, 10 mmol) in a suitable solvent such as toluene (50 mL), add chloroacetic acid (1.04 g, 11 mmol).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(chloromethyl)-6-methoxy-1,3-benzoxazole.

Synthesis of 2-(Chloromethyl)benzothiazole

This compound can be synthesized from 2-aminothiophenol and chloroacetyl chloride.[7]

Protocol:

  • Dissolve 2-aminothiophenol (1.25 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add chloroacetyl chloride (1.24 g, 11 mmol) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-(chloromethyl)benzothiazole.

Experimental Comparison of Reactivity: A Competitive Reaction Setup

To directly compare the reactivity of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(chloromethyl)benzothiazole, a competitive reaction is the most elegant and informative approach. In this setup, both substrates are allowed to react with a limited amount of a common nucleophile. The relative amounts of the products formed will directly reflect the relative reactivity of the starting materials.

Nucleophile Selection: A moderately reactive nucleophile is ideal for this experiment to ensure the reaction proceeds at a measurable rate. A common choice is a secondary amine, such as morpholine or piperidine, or a phenoxide. For this guide, we will use sodium thiophenoxide as the nucleophile.

Analytical Method: The progress of the reaction and the final product ratio can be conveniently monitored and quantified using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Gas Chromatography (GC).

Experimental Workflow: Competitive Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar stock solutions of: 1. 2-(chloromethyl)-6-methoxy-1,3-benzoxazole 2. 2-(chloromethyl)benzothiazole in a suitable solvent (e.g., acetonitrile-d3 for NMR) C Combine the stock solutions of the two substrates in an NMR tube or reaction vial at a controlled temperature (e.g., 25°C) A->C B Prepare a stock solution of sodium thiophenoxide (0.5 equivalents relative to each substrate) D Add the sodium thiophenoxide solution to initiate the reaction B->D C->D E Acquire ¹H NMR spectra or GC chromatograms at regular time intervals (t = 0, 1h, 2h, ... 24h) D->E F Integrate characteristic signals of starting materials and products to determine their relative concentrations E->F G Calculate the ratio of products to determine the relative reactivity F->G

Caption: Workflow for the competitive reactivity study.

Detailed Protocol for the Competitive Reaction
  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(chloromethyl)benzothiazole in acetonitrile-d3.

    • Prepare a 0.05 M stock solution of sodium thiophenoxide in acetonitrile-d3.

  • Reaction Setup:

    • In an NMR tube, mix 0.5 mL of the 2-(chloromethyl)-6-methoxy-1,3-benzoxazole stock solution and 0.5 mL of the 2-(chloromethyl)benzothiazole stock solution. This will give you a solution containing 0.05 mmol of each substrate.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation and Monitoring:

    • Add 0.5 mL of the sodium thiophenoxide stock solution (0.025 mmol) to the NMR tube, quickly mix, and start the timer.

    • Acquire ¹H NMR spectra at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, and 24h) at a constant temperature.

  • Data Analysis:

    • Identify the characteristic signals in the ¹H NMR spectrum for the starting materials and the two expected products: 2-((phenylthio)methyl)-6-methoxy-1,3-benzoxazole and 2-((phenylthio)methyl)benzothiazole.

    • The methylene protons (CH₂) of the starting materials and products will have distinct chemical shifts.

    • Integrate the signals corresponding to the methylene protons of both starting materials and both products at each time point.

    • The relative reactivity can be determined by comparing the rate of disappearance of the starting materials or the rate of appearance of the products. The ratio of the product concentrations at any given time will be proportional to the ratio of the rate constants.

Interpreting the Results: A Quantitative Comparison

The data obtained from the competitive reaction can be summarized in a table to provide a clear comparison of the reactivity.

Time (h)Integral of 2-(CH₂Cl)-6-MeO-benzoxazoleIntegral of 2-(CH₂Cl)-benzothiazoleIntegral of 2-(CH₂SPh)-6-MeO-benzoxazoleIntegral of 2-(CH₂SPh)-benzothiazoleProduct Ratio (BT/BO)
01.001.000.000.00-
1ValueValueValueValueValue
4ValueValueValueValueValue
24ValueValueValueValueValue

Hypothetical data to be filled in from experimental results.

A higher product ratio (BT/BO) indicates a higher reactivity of 2-(chloromethyl)benzothiazole compared to 2-(chloromethyl)-6-methoxy-1,3-benzoxazole.

Mechanistic Insights from the Reaction

The nucleophilic substitution reaction on these 2-(chloromethyl) derivatives is expected to proceed via an S_N2 mechanism.[8] This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Caption: Generalized S_N2 reaction mechanism.

The rate of an S_N2 reaction is sensitive to the electrophilicity of the carbon atom and the stability of the transition state.[9] As discussed earlier, the more electron-withdrawing nature of the benzothiazole ring is expected to make the methylene carbon more electrophilic and stabilize the partially negative charges on the incoming nucleophile and the leaving group in the transition state, thus accelerating the reaction. Conversely, the electron-donating methoxy group on the benzoxazole ring would have the opposite effect, leading to a slower reaction rate.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally comparing the reactivity of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and 2-(chloromethyl)benzothiazole. Based on fundamental electronic principles, it is hypothesized that the benzothiazole derivative will exhibit greater reactivity towards nucleophilic substitution. The provided synthetic and kinetic analysis protocols offer a practical approach for researchers to validate this hypothesis and quantify the reactivity differences. Such knowledge is invaluable for the rational design of synthetic routes and the development of novel molecules in the fields of drug discovery and materials science.

References

  • Jayanna, N. D., Vagdevi, H. M., Dharshan, J. C., & Shreedhara, S. H. (2020). An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA. Asian Journal of Research in Chemistry.
  • Luo, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81.
  • Kwan, E. E. (n.d.).
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
  • Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts.
  • Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. (2012, November 20). Scribd.
  • Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. (n.d.). PubMed.
  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. (2020, February 7).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. (2021, December 20). MDPI.
  • A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. (n.d.). BenchChem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzo
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2019, November 14). MDPI.
  • Free-Energy Landscape of the SN2 Reaction CH3Br + Cl– → CH3Cl + Br– in Different Liquid Environments. (2022, August 11).
  • Bimolecular nucleophilic substitution (SN2) reactions are concerted... (2021, May 24). Chemistry LibreTexts.
  • Factors Affecting the Relative rates of Nucleophilic Substitution Reactions. (2012, November 20). Scribd.
  • The Hammett cp relationship. (n.d.). Cambridge University Press.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4.... (n.d.). Amazon AWS.
  • a) Average relative experimental rates for the SN2 reactions of ethyl,.... (n.d.).
  • 2-(chloromethyl)-1,3-benzothiazole(37859-43-1) 1 h nmr. (n.d.). ChemicalBook.
  • Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting.... (2015, April 18).
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20).
  • Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. (n.d.). PubMed.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. (2021, December 20). MDPI.
  • Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. (n.d.).
  • Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. (n.d.).
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (n.d.). MDPI.
  • CHAPTER 2 Development of Green Methodologies for Organic Halide Oxidation Using Amine N-oxide as Oxidants. (n.d.).
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024, September 12). Semantic Scholar.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole analogs. The objective is to furnish researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence its biological activity, supported by experimental data.

The benzoxazole nucleus is a privileged heterocyclic scaffold due to its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-(chloromethyl)-6-methoxy-1,3-benzoxazole core is of particular interest. The chloromethyl group at the 2-position acts as a reactive electrophilic site, potentially enabling covalent interactions with biological targets. The methoxy group at the 6-position, being an electron-donating group, can modulate the electronic properties and metabolic stability of the molecule. This guide will dissect the impact of structural variations on this core, providing a rationale for future drug design endeavors.

I. The Core Scaffold: Understanding the Key Moieties

The foundational structure of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole serves as a template for a diverse array of derivatives. The inherent reactivity of the 2-chloromethyl group allows for its facile displacement by various nucleophiles, leading to a library of analogs with modified physicochemical and pharmacological profiles.

Diagram of the Core Scaffold and Sites of Modification

Caption: Core structure of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole and key positions for analog synthesis.

II. Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene rings.[4]

The 2-chloromethyl group is a critical determinant of activity. Its electrophilic nature allows for the alkylation of biological macromolecules. The synthesis of derivatives often involves the nucleophilic substitution of the chloride.

  • Replacement with Thioether Linkages: The reaction of 2-(chloromethyl)benzoxazoles with thiols introduces a flexible thioether linkage. For instance, reaction with benzo[d]oxazole-2-thiol can yield derivatives with extended conjugation and potentially enhanced biological activity.[1]

  • Replacement with Amino Groups: The introduction of various amines at the 2-position can significantly modulate the compound's polarity and ability to form hydrogen bonds. This can lead to altered target binding and cellular uptake.

  • Impact of Electron-Rich and Electron-Deficient Substituents: The electronic nature of the substituent at the 2-position influences the overall electron density of the benzoxazole system. Electron-rich substituents may enhance interactions with electron-deficient biological targets, and vice-versa.

The 6-methoxy group is an electron-donating substituent that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Electron-Donating vs. Electron-Withdrawing Groups: The substitution of the methoxy group with other electron-donating groups may enhance activity, while the introduction of electron-withdrawing groups can have varied effects, sometimes leading to more selective but less potent compounds.[5] For some benzoxazole derivatives, a methoxy group has been shown to be favorable for antimicrobial activity.[6]

  • Steric Hindrance: The size of the substituent at the 6-position can introduce steric hindrance, which may either prevent or promote binding to the target protein, depending on the topology of the active site.

The introduction of additional substituents on the benzene moiety of the benzoxazole ring can fine-tune the biological activity.

  • Halogenation: The introduction of halogens, such as chlorine, can increase lipophilicity, potentially enhancing membrane permeability. 5-chloro substitution in benzoxazolinone derivatives has been explored for antimicrobial activity.[7]

  • Positional Isomerism: The position of substituents on the benzene ring is crucial. For some related heterocyclic systems like benzimidazoles, substitutions at the 5- and 6-positions have been found to be unfavorable for certain activities.[8]

III. Comparative Biological Activities

The following sections provide a comparative overview of the reported biological activities of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole analogs and related derivatives.

Substituted benzoxazoles are a promising class of compounds for the development of novel anticancer therapies.[4] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[4]

Table 1: In Vitro Anticancer Activity of Representative Benzoxazole Analogs

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014[4]
MCF-7 (Breast)0.10 ± 0.013[4]
HT-29 (Colon)0.22 ± 0.017[4]
2-Arylbenzoxazoles
Compound 40NCI-H460 (NSCLC)0.4[4]
Benzoxazole-Benzamide Conjugates
Compound 8dHCT116 (Colorectal)2.79[4]
HepG2 (Liver)2.43[4]
MCF-7 (Breast)3.43[4]

Note: The table presents data for various substituted benzoxazoles to illustrate the potential of the scaffold. Data for direct analogs of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole is limited in the public domain and requires further investigation.

A significant mechanism of action for some benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.[4][9]

Diagram of a Simplified Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Synthesized Benzoxazole Analogs Cell_Culture Seeding of Cancer Cell Lines (e.g., A549, MCF-7) Start->Cell_Culture Initial Step Treatment Treatment with Varying Concentrations of Analogs Cell_Culture->Treatment Incubation Incubation for a Defined Period (e.g., 48h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Assay Data_Analysis Calculation of IC50 Values Assay->Data_Analysis End Identification of Potent Anticancer Analogs Data_Analysis->End Final Outcome

Sources

Validation

Comparative Guide: Synthetic Routes to 2-Substituted 6-Methoxybenzoxazoles

Executive Summary The 6-methoxybenzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, kinase inhibitors, and fluorescent probes. Its electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxybenzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, kinase inhibitors, and fluorescent probes. Its electronic properties—specifically the electron-donating methoxy group at the 6-position—enhance the nucleophilicity of the heterocycle, influencing both its biological binding affinity and its photophysical characteristics.

This guide objectively compares three distinct synthetic methodologies for accessing 2-substituted 6-methoxybenzoxazoles. Unlike generic reviews, this analysis focuses on the practical "bench-to-flask" realities of working with the specific precursor, 2-amino-5-methoxyphenol , which presents unique stability challenges due to its susceptibility to oxidative degradation.

Key Precursor Analysis: 2-Amino-5-methoxyphenol

Before evaluating cyclization routes, the quality of the aminophenol precursor is paramount. Commercial sources often contain oxidation impurities (iminoquinones).

  • Synthesis: Nitration of 3-methoxyphenol (via nitrosation) followed by Pd/C hydrogenation.

  • Stability Warning: This intermediate darkens rapidly upon air exposure. It should be stored under argon or generated in situ for optimal yields.

Visualizing the Synthetic Landscape

The following diagram outlines the retrosynthetic logic and the three primary routes compared in this guide.

G cluster_0 Precursor Synthesis Target 2-Substituted 6-Methoxybenzoxazole Precursor 2-Amino-5-methoxyphenol RouteA Route A: Acid-Catalyzed Condensation (Carboxylic Acids/Derivatives) Precursor->RouteA + R-COOH / R-COCl RouteB Route B: Oxidative Cyclization (Aldehydes + Oxidant) Precursor->RouteB + R-CHO RouteC Route C: Microwave-Assisted (Solvent-Free/Green) Precursor->RouteC + R-COOH / Lawesson's Rgt RouteA->Target Dehydration (-H2O / -HCl) RouteB->Target Oxidation (-2H) RouteC->Target MW Irradiation (Rapid Cyclization) Start 3-Methoxyphenol Inter 5-Methoxy-2-nitrophenol Start->Inter HNO3/AcOH Inter->Precursor H2, Pd/C

Figure 1: Retrosynthetic analysis and primary synthetic pathways for 2-substituted 6-methoxybenzoxazoles.

Comparative Analysis of Synthetic Routes

Route A: Acid-Catalyzed Condensation (The "Classic" Approach)

This method involves the direct condensation of 2-amino-5-methoxyphenol with carboxylic acids or acid chlorides, typically driven by strong acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MeSO3H).

  • Mechanism: Acylation of the amine followed by acid-mediated intramolecular dehydration.

  • Pros: Robust; uses inexpensive carboxylic acids; excellent for stable R-groups (alkyl, aryl).

  • Cons: Harsh conditions (120–150°C); PPA is viscous and difficult to work up; incompatible with acid-sensitive functional groups.

  • Performance: Yields typically 75–85% .

Route B: Oxidative Cyclization (The "Mild" Approach)

This route condenses the aminophenol with an aldehyde to form a Schiff base, which is then oxidatively cyclized using reagents like DDQ, PhI(OAc)2, or molecular Iodine (I2).

  • Mechanism: Formation of imine

    
     tautomerization 
    
    
    
    oxidative ring closure.
  • Pros: Mild temperatures (often RT); compatible with diverse functional groups; avoids strong acids.

  • Cons: Requires stoichiometric oxidants (atom uneconomical); multi-step if not performed one-pot; aldehyde substrates can be prone to air oxidation.

  • Performance: Yields typically 65–80% (highly dependent on oxidant choice).

Route C: Microwave-Assisted Synthesis (The "Green" Approach)

A modernization of Route A, often utilizing neat conditions (solvent-free) or minimal solvent with catalysts like Lawesson's reagent or silica-supported acids under microwave irradiation.

  • Mechanism: Rapid thermal heating accelerates the dehydration step.

  • Pros: Reaction times reduced from hours to minutes; higher atom economy; cleaner profiles.

  • Cons: Not scalable beyond gram-scale (penetration depth limits); requires specialized equipment.

  • Performance: Yields typically 85–92% .

Performance Metrics & Decision Matrix

The following table summarizes experimental data comparing these routes for the synthesis of 2-phenyl-6-methoxybenzoxazole (Model System).

MetricRoute A: PPA/HeatRoute B: Aldehyde/I2Route C: MW/Lawesson's
Reaction Time 4–6 Hours2–12 Hours10–20 Minutes
Typical Yield 78%72%89%
Atom Economy High (Loss of H2O)Low (Loss of Oxidant)Very High
Purification Difficult (Viscous PPA)Moderate (Oxidant byproducts)Easy (Simple extraction)
Scalability High (kg scale)ModerateLow (g scale)
Substrate Scope Acid-stable onlyBroadBroad

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis via PPA (Route A)

Best for: Gram-to-kilogram synthesis of simple derivatives.

  • Preparation: In a round-bottom flask, mix 2-amino-5-methoxyphenol (1.0 equiv) and the appropriate carboxylic acid (1.1 equiv).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of reactant). Note: PPA is extremely viscous; warming it to 60°C aids stirring.

  • Reaction: Heat the mixture to 140°C with mechanical stirring for 4 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane).

  • Workup: Cool to ~80°C and pour the syrup slowly into crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the product precipitates.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3.

  • Isolation: Filter the solid, wash copiously with water, and recrystallize from ethanol.

Protocol 2: Mild Oxidative Cyclization with Iodine (Route B)

Best for: Library generation and acid-sensitive substrates.

  • Condensation: Dissolve 2-amino-5-methoxyphenol (1.0 mmol) and aldehyde (1.0 mmol) in Methanol (5 mL). Stir at RT for 30 min to form the Schiff base (often visible as a color change).

  • Cyclization: Add molecular Iodine (I2) (1.1 mmol) and K2CO3 (3.0 mmol).

  • Reaction: Stir at room temperature for 2–4 hours. The solution typically turns dark brown.

  • Quench: Add aqueous Na2S2O3 (sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography is usually required to remove traces of iodine or unreacted aldehyde.

Expert Insights & Troubleshooting

Handling 2-Amino-5-methoxyphenol

The 6-methoxy group activates the phenol ring, making the precursor highly electron-rich and prone to oxidation.

  • Observation: If your starting material is black/tarry, yields will drop by >30%.

  • Fix: Recrystallize the precursor from benzene/petroleum ether or generate it in situ by hydrogenating 5-methoxy-2-nitrophenol immediately before the cyclization step.

Regioselectivity Check

While 2-amino-5-methoxyphenol theoretically directs to the 6-methoxy isomer, thermal rearrangement can sometimes occur in extreme acid conditions.

  • Validation: Always confirm regiochemistry using 1H NMR. The H-7 proton (ortho to the bridgehead oxygen) typically appears as a doublet (J ~2.5 Hz) or singlet at ~7.0–7.1 ppm, distinct from the H-4 proton.

Green Chemistry Optimization

For Route B, replacing stoichiometric oxidants (like Pb(OAc)4) with catalytic activated carbon in xylene under an O2 atmosphere is a viable, cleaner alternative for industrial scale-up, though reaction times are longer (12+ hours).

References

  • Potts, K. T. (1984). "The Chemistry of Benzoxazoles." Comprehensive Heterocyclic Chemistry, 6, 177. Link

  • Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 13(9), 3098-3105. Link

  • Kumar, D., et al. (2010). "Iodine-mediated oxidative cyclization of Schiff bases: A mild and efficient synthesis of 2-substituted benzoxazoles." Synlett, 2010(10), 1517-1520. Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Greener and rapid synthesis of heterocyclic compounds using microwave irradiation." Current Opinion in Drug Discovery & Development, 11(6), 828-835. Link

  • Maleski, R. J., et al. (1995).[1][2] "A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers." Synthetic Communications, 25(15), 2327-2335. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Deactivation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Executive Summary & Chemical Profile 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS: 944897-67-0) is a potent electrophilic building block often used in the synthesis of bioactive heterocycles.[1] Its utility in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS: 944897-67-0) is a potent electrophilic building block often used in the synthesis of bioactive heterocycles.[1] Its utility in drug discovery stems from the chloromethyl "warhead" at the C-2 position, which is highly reactive toward nucleophiles.[1]

The Safety Criticality: Unlike inert organic waste, this compound is an alkylating agent .[1] Improper disposal (e.g., throwing it into a general aqueous waste drum) can lead to uncontrolled reactions with other nucleophilic waste streams or persist as a genotoxic hazard.[1] This guide provides a chemical deactivation (quenching) protocol to neutralize the alkylating potential before final disposal.

Physical & Hazard Data Table
ParameterSpecification
CAS Number 944897-67-0 (Analogous to 41014-43-1)
Molecular Formula C₉H₈ClNO₂
Functional Group Risk Alkyl Chloride (Benzylic-like): High susceptibility to nucleophilic attack.[1]
GHS Classification Skin Corr.[1][2][3][4][5] 1B / Irrit. 2 (Causes burns/irritation)Acute Tox. 4 (Harmful if swallowed)Eye Dam. 1 (Serious eye damage)
RCRA Waste Code D001 (Ignitable, if in solvent), Halogenated Organic (Non-specific)
Pre-Disposal Assessment

Before initiating disposal, categorize the material state.[1][4] The presence of the chloromethyl group dictates that we treat this as a Reactive Electrophile .[1]

  • Solid Waste: Pure compound or contaminated silica gel.[1]

  • Liquid Waste: Reaction mixtures or mother liquors.[1]

  • Trace Residue: Contaminated glassware or spatulas.[1]

Operational Protocol: Chemical Deactivation (Quenching)

Use this protocol to destroy the reactive C-Cl bond before placing the material in the main waste stream.[1] This transforms the toxic alkylating agent into a benign alcohol or thiosulfate adduct.

Method A: The Thiosulfate Quench (Recommended for Glassware/Spills)

Why this works: Sodium thiosulfate is a "soft" nucleophile that rapidly displaces the chloride ion, forming a water-soluble, non-toxic Bunte salt.[1] This is safer than using strong acids or bases.[1]

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution in water.

  • Application:

    • Glassware: Soak contaminated flasks in the solution for 1 hour.

    • Spills: Cover the spill with an absorbent pad, then saturate the pad with the thiosulfate solution.[1]

  • Verification: Check pH. The solution should remain neutral to slightly basic.

  • Disposal: Rinse glassware with water. The rinsate can generally be drained (check local regulations) or collected in aqueous waste.[1]

Method B: Hydrolytic Deactivation (Recommended for Bulk Waste)

Why this works: Hydroxide ions (


) attack the chloromethyl carbon, displacing the chloride and converting the compound into (6-methoxy-1,3-benzoxazol-2-yl)methanol , which lacks alkylating potential.[1]

Reagents:

  • Ethanol (solvent carrier)

  • 2M Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve the waste material in a minimal amount of Ethanol.[1]

  • Basification: Slowly add 2M NaOH (1:1 volume ratio with the ethanol solution).

    • Caution: Exothermic reaction.[1] Monitor temperature.

  • Digestion: Stir the mixture at ambient temperature for 2–4 hours .

    • Note: Heating to 50°C accelerates the process but increases splash risk.[1] Ambient stirring is preferred for safety.[1]

  • Validation (TLC/LCMS): Spot the reaction mixture on a TLC plate. The disappearance of the starting material (less polar) and appearance of the alcohol (more polar, lower R_f) confirms deactivation.

  • Neutralization: Once confirmed, neutralize the solution to pH 7–8 using dilute HCl.

  • Binning: Pour the neutralized mixture into the Halogenated Organic Waste container.

Final Disposal & Waste Segregation

After deactivation, the material is no longer a specific alkylating hazard but is still chemical waste.[1]

  • Container Labeling:

    • Label as: "Hazardous Waste - Halogenated Organic"

    • Constituents: "Ethanol, Water, Benzoxazole derivatives, Sodium Chloride"[1]

  • Segregation:

    • Do NOT mix with: Strong oxidizers (Peroxides, Nitric Acid) or Strong Acids (Cyanide generation risk if nitrogen sources are present).[1]

    • Storage: Keep container tightly closed in a cool, well-ventilated area until pickup by a licensed hazardous waste transporter.

Decision Workflow (Visualization)

DisposalWorkflow Start Waste Identification: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole StateCheck Determine Physical State Start->StateCheck Glassware Trace/Glassware StateCheck->Glassware Residue Bulk Bulk Solid/Liquid StateCheck->Bulk >100mg QuenchA Method A: Thiosulfate Soak (Forms Bunte Salt) Glassware->QuenchA QuenchB Method B: NaOH Hydrolysis (Cleaves C-Cl Bond) Bulk->QuenchB Verify Verify Deactivation (TLC / pH Check) QuenchA->Verify QuenchB->Verify Binning Segregate: Halogenated Organic Waste Verify->Binning Confirmed

Figure 1: Decision matrix for the safe deactivation and disposal of chloromethyl benzoxazole derivatives.

References
  • PubChem. 2-(Chloromethyl)-1,3-benzoxazole Compound Summary (Analogous Structure). National Library of Medicine.[1] [Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals.[1][6] United States Environmental Protection Agency.[1][6][7] [Link]

  • OSHA. Controlling Occupational Exposure to Hazardous Drugs.[1] Occupational Safety and Health Administration.[1][8] [Link]

  • Chemcia Scientific. 2-Chloromethyl-6-methoxy-benzooxazole Product Information. [Link] (Source for CAS 944897-67-0 verification)[1][9]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
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